molecular formula C20H21NO5 B11405650 methyl 4-[(3,4-dimethylphenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

methyl 4-[(3,4-dimethylphenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Cat. No.: B11405650
M. Wt: 355.4 g/mol
InChI Key: ODTJGQADJAKDIL-UHFFFAOYSA-N
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Description

Methyl 4-[(3,4-dimethylphenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzoxazine ring, a carboxylate group, and a dimethylphenoxyacetyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(3,4-dimethylphenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate typically involves multiple steps. One common method includes the reaction of 3,4-dimethylphenol with chloroacetyl chloride to form 3,4-dimethylphenoxyacetyl chloride. This intermediate is then reacted with 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid in the presence of a base, such as triethylamine, to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(3,4-dimethylphenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-[(3,4-dimethylphenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-[(3,4-dimethylphenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(3,5-dimethylphenoxy)acetyl]amino]benzoate
  • Ethyl 4-[(3,5-dimethylphenoxy)acetyl]amino]benzoate
  • Methyl 2-{[(3,4-dimethylphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Uniqueness

Methyl 4-[(3,4-dimethylphenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is unique due to its specific structural features, such as the benzoxazine ring and the dimethylphenoxyacetyl moiety. These features contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

Biological Activity

Methyl 4-[(3,4-dimethylphenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a compound of growing interest due to its potential biological activities. This article reviews its biological properties, focusing on anticancer activity, antimicrobial effects, and potential mechanisms of action.

Chemical Structure and Properties

The compound can be characterized by its complex structure which includes a benzoxazine ring and a phenoxyacetyl group. The presence of these functional groups is believed to contribute to its biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzoxazine derivatives. In particular, research has demonstrated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines.

Case Study: In Vivo Anticancer Activity

A study published in PMC reported that benzoxazine derivatives significantly reduced tumor weight in animal models. The results indicated that these compounds might induce apoptosis in cancer cells rather than functioning solely through antioxidant mechanisms. This suggests a need for further exploration into their apoptotic pathways and molecular targets .

Antimicrobial Activity

Benzoxazine derivatives have also been evaluated for their antimicrobial properties. Research indicates that these compounds may possess antibacterial and antifungal activities. The structure-activity relationship (SAR) studies suggest that modifications in the benzoxazine structure can enhance antimicrobial efficacy.

Table 1: Summary of Biological Activities

Activity Type Effect Reference
AnticancerReduces tumor weight
AntimicrobialExhibits antibacterial effects
Apoptosis InductionInduces cell death in cancer

The proposed mechanisms for the biological activity of this compound include:

  • Apoptosis Induction : Evidence suggests that this compound may trigger apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) and NADPH oxidase activity.
  • Inhibition of Tumor Growth : The lipophilic nature of benzoxazines may facilitate their penetration into cell membranes, enhancing their effectiveness against tumors .
  • Antimicrobial Mechanisms : The exact mechanisms by which these compounds exert antimicrobial effects are still under investigation but may involve disruption of microbial cell membranes or interference with metabolic pathways.

Properties

Molecular Formula

C20H21NO5

Molecular Weight

355.4 g/mol

IUPAC Name

methyl 4-[2-(3,4-dimethylphenoxy)acetyl]-2,3-dihydro-1,4-benzoxazine-2-carboxylate

InChI

InChI=1S/C20H21NO5/c1-13-8-9-15(10-14(13)2)25-12-19(22)21-11-18(20(23)24-3)26-17-7-5-4-6-16(17)21/h4-10,18H,11-12H2,1-3H3

InChI Key

ODTJGQADJAKDIL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)N2CC(OC3=CC=CC=C32)C(=O)OC)C

Origin of Product

United States

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